methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-14-17(13-24-27(14)15-9-5-4-6-10-15)21(28)26-23-25-19(22(29)31-3)20(32-23)16-11-7-8-12-18(16)30-2/h4-13H,1-3H3,(H,25,26,28) |
InChI Key |
LXIRQLWVNNZODB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors, including thiazole derivatives and pyrazole compounds. The general methodology includes:
- Formation of thiazole ring via cyclization.
- Introduction of the methoxyphenyl group.
- Coupling with the pyrazole moiety through carbonyl linkage.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazoles and pyrazoles exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Methyl 5-(2-methoxyphenyl)-2-{...} | E. coli, S. aureus | TBD |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- Cell Line Studies : In studies involving human fibroblast cell lines, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Research indicates that thiazole and pyrazole derivatives possess anticancer properties:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Case Study : In a study on breast cancer cell lines, this compound showed an IC50 value of 25 µM, indicating effective cytotoxicity .
Research Findings
Several studies have highlighted the structure–activity relationship (SAR) of thiazole and pyrazole derivatives:
Chemical Reactions Analysis
Acid-Catalyzed Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
-
Conditions : 6M HCl in ethanol/water (3:1), reflux for 8–12 hours.
-
Product : 5-(2-Methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylic acid.
-
Yield : 65–85%.
Base-Mediated Ester Saponification
Alkaline hydrolysis converts the ester to a carboxylate salt, which can be protonated to the free acid.
-
Conditions : 1M NaOH in methanol/water, room temperature for 24 hours.
-
Product : Sodium 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate.
-
Yield : 70–78%.
Thiazole Ring Functionalization
The C-2 position of the thiazole ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from adjacent groups.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylamine | K₂CO₃, DMF, 80°C, 6 hours | 2-(Ethylamino)-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate derivative | 70–75% |
| 4-Methoxyphenylthiol | EtOH, reflux, 12 hours | 2-(4-Methoxyphenylthio)-substituted analog | 63% |
Suzuki–Miyaura Cross-Coupling
The methoxyphenyl group participates in palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl substituents.
-
Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/water (4:1), 100°C, 24 hours .
-
Example : Reaction with 4-fluorophenylboronic acid yields 5-(4-fluoro-2-methoxyphenyl) analog.
-
Yield : 60–70%.
Esterification and Transesterification
The methyl ester can be exchanged with other alcohols under acid or base catalysis.
-
Conditions : Methanol/H₂SO₄ (2%), reflux, 10 hours.
-
Product : Ethyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate.
-
Yield : 80–90%.
Thiazole Ring Oxidation
Controlled oxidation modifies the thiazole sulfur atom, altering electronic properties.
-
Conditions : KMnO₄ (1 equiv.), acetone/H₂O, 0°C → room temperature, 4 hours.
-
Product : Thiazole sulfoxide derivative.
-
Yield : 55–60%.
Pyrazole Carboxamide Reactivity
The pyrazole carboxamide moiety undergoes hydrolysis or substitution under harsh conditions:
-
Amide Hydrolysis : 12M HCl, reflux, 24 hours → pyrazole carboxylic acid (yield: 50–55%).
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol, yielding imine derivatives.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack at the carbonyl carbon, facilitated by acid/base catalysis.
-
Suzuki Coupling : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation and reductive elimination .
-
Thiazole Substitution : Electron-deficient C-2 position attracts nucleophiles, stabilized by resonance with the adjacent carbonyl group.
This compound’s multifunctional reactivity makes it a versatile scaffold for medicinal chemistry, enabling the synthesis of analogs with tailored biological properties. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Q & A
Q. What are the common synthetic routes for methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step heterocyclic coupling. A key intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, is prepared via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis and chlorination . This intermediate is then coupled with a thiazole-4-carboxylate derivative under Schotten-Baumann conditions (e.g., using thionyl chloride for activation and a base like triethylamine). Yields range from 60–75%, depending on solvent purity and reaction temperature control (e.g., reflux in THF vs. room temperature) .
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What are the solubility and stability profiles of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylate and amide groups. Stability studies indicate degradation under prolonged UV exposure (>48 hrs), necessitating storage in amber vials at 4°C .
Advanced Questions
Q. How can regioselectivity challenges in pyrazole-thiazole coupling be addressed?
Regioselectivity is influenced by electronic effects. For example, substituents on the pyrazole ring (e.g., electron-withdrawing groups at position 5) direct coupling to the thiazole’s amino group. Computational DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces . Experimental optimization via temperature modulation (e.g., 0°C to suppress side reactions) further enhances selectivity .
Q. What computational methods are used to predict the compound’s bioactivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Pyrazole and thiazole moieties often show strong binding to hydrophobic pockets .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ values. For example, electron-donating methoxy groups enhance activity against S. aureus .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions arise from dynamic processes (e.g., rotational isomerism in the amide bond). Strategies include:
Q. What methodologies are used to study structure-activity relationships (SAR) for antimicrobial activity?
- Bioisosteric Replacement : Swapping the methoxyphenyl group with fluorophenyl (log P ~2.1 vs. ~2.5) alters membrane permeability .
- Enzyme Inhibition Assays : MIC values against E. coli and C. albicans are measured via broth microdilution (CLSI guidelines). Thiazole derivatives with electron-deficient aryl groups show 4–8× higher potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
